molecular formula C7H5ClF3NO B1301952 2-Chloro-4-(trifluoromethoxy)aniline CAS No. 69695-61-0

2-Chloro-4-(trifluoromethoxy)aniline

Cat. No. B1301952
CAS RN: 69695-61-0
M. Wt: 211.57 g/mol
InChI Key: YMLWONHDNGICOH-UHFFFAOYSA-N
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Patent
US07045529B2

Procedure details

Part A. A solution of 4-trifluoromethoxyaniline (12.0 mL, 88.8 mmol) and N-chlorosuccinimide (13.04 g, 97.7 mmol) in acetonitrile (90 mL) was heated to reflux for 12 h. After cooling, the solution was filtered and evaporated, and the residual material was separated by column chromatography (silica gel, 10:90 ethyl acetate-hexane) to afford the product, 2-chloro-4-trifluoromethoxyaniline, as a liquid. The product was further purified by distillation to afford 18.14 g (85.7 mmol, 97%) pure product, b.p. 50-60° C./5 mm Hg (bulb-to-bulb). 1H NMR (300 MHz, CDCl3): Δ 7.16 (1H, d, J=2.5 Hz), 6.96 (1H, dd, J=8.8, 2.5 Hz), 6.73 (1H, d, J=8.8 Hz), 4.08 (2H, br s). MS (H2O-GC/MS): m/e 214 (27), 213 (17), 212 (100).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
13.04 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[Cl:13]N1C(=O)CCC1=O>C(#N)C>[Cl:13][C:9]1[CH:10]=[C:4]([O:3][C:2]([F:11])([F:12])[F:1])[CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
13.04 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residual material was separated by column chromatography (silica gel, 10:90 ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.